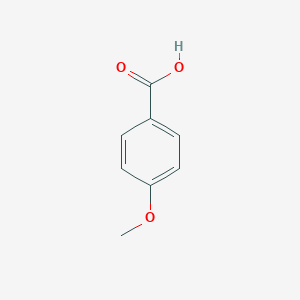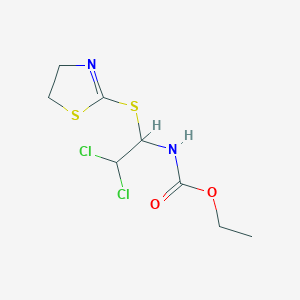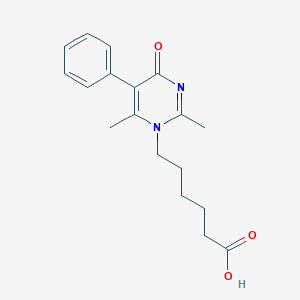![molecular formula C15H14FN3 B377176 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B377176.png)
4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is an organic compound that features a fluorinated phenyl group and a benzoimidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the following steps:
Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The benzoimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzoimidazole moiety can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylhydrazine
- 4-Fluorophenylacetylene
Uniqueness
What sets 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline apart from similar compounds is its combined structural features, which offer a unique balance of hydrophobic and hydrophilic interactions. This makes it particularly versatile in binding to a wide range of molecular targets.
属性
分子式 |
C15H14FN3 |
|---|---|
分子量 |
255.29g/mol |
IUPAC 名称 |
4-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14FN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 |
InChI 键 |
MWMHJOBJEKQQIB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
规范 SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F |
溶解度 |
38.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


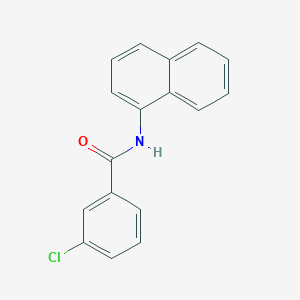
![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
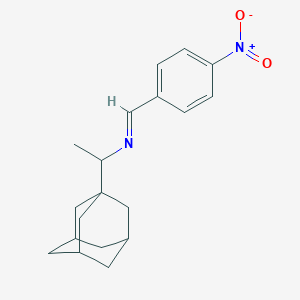
![12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one](/img/structure/B377100.png)
![N,N,N',N'-tetraethyl-P-[3-(4-methoxybenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphonothioic diamide](/img/structure/B377104.png)
![8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B377105.png)
![5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B377107.png)
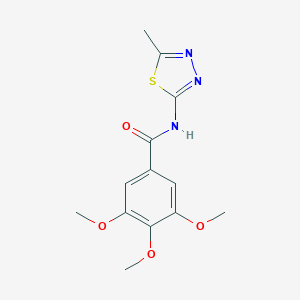
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)
